Temozolomide-d3

描述

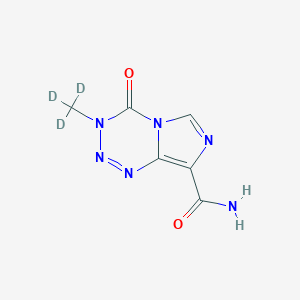

Temozolomide-d3 (C₆H₃D₃N₆O₂; molecular weight: 197.17 g/mol) is a deuterated derivative of the chemotherapeutic agent temozolomide (TMZ), where three hydrogen atoms are replaced with deuterium . It is primarily used as an internal standard in bioanalytical assays due to its near-identical chemical structure to TMZ, enabling precise quantification of TMZ in pharmacokinetic (PK) studies via liquid chromatography-mass spectrometry (LC-MS) . Unlike TMZ, which is an oral DNA alkylating agent used to treat glioblastoma and other cancers, this compound is strictly reserved for research applications, such as drug metabolism tracing and analytical method validation .

Key properties of this compound include:

属性

IUPAC Name |

4-oxo-3-(trideuteriomethyl)imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6O2/c1-11-6(14)12-2-8-3(4(7)13)5(12)9-10-11/h2H,1H3,(H2,7,13)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEGJWRSRHCHSN-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N2C=NC(=C2N=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)N2C=NC(=C2N=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440717 | |

| Record name | Temozolomide-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208107-14-6 | |

| Record name | Temozolomide-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 208107-14-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes for Temozolomide-d3

Base Synthesis Framework from Temozolomide Patents

The foundational synthesis of Temozolomide, as detailed in US Patent US20060183898A1, involves hydrolysis of 8-cyano-3-methyl-[3H]-imidazo[5,1-d]-tetrazin-4-one in an acidic medium to yield Temozolomide hydrochloride, followed by conversion to the free base. For this compound, deuterium incorporation occurs at the methyl group (C-3 position), necessitating substitution of hydrogen with deuterium at this site. The patent methodology emphasizes maintaining acidic conditions (pH < 4) during hydrolysis to prevent degradation of the tetrazinone core, a principle equally critical for preserving the integrity of the deuterated analog.

Deuterium Incorporation Strategies

Deuteration of Temozolomide is typically achieved through isotopic exchange or synthesis from deuterated precursors . In the former, TMZ is treated with deuterated solvents (e.g., DO) under controlled conditions to replace hydrogen atoms at specific positions. However, this method risks incomplete deuteration and isotopic scrambling. A more reliable approach involves synthesizing this compound from deuterated starting materials, such as 3-(trideuteriomethyl)-1H-imidazo[5,1-d]tetrazin-4(3H)-one, ensuring site-specific deuteration.

Recent advances in polymer–TMZ conjugate synthesis, as demonstrated by polymer–methacrylamide derivatives, highlight the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) to functionalize TMZ. Adapting these methods, deuterated monomers could be incorporated during polymerization, though this remains speculative without explicit literature.

Analytical and Purification Techniques

Chromatographic Purification

Post-synthesis purification of this compound employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate deuterated and non-deuterated species. The Santa Cruz Biotechnology product specification notes a purity threshold of ≥98%, achieved through gradient elution with acetonitrile/water mixtures. Nuclear magnetic resonance (NMR) spectroscopy confirms deuterium placement, with characteristic shifts in the methyl group protons (δ 3.86 ppm in TMZ) replaced by deuterium’s silent signature in this compound.

Mass Spectrometric Validation

Mass spectrometry (MS) is indispensable for verifying isotopic purity. This compound exhibits a molecular ion peak at m/z 197.17 ([M+H]), distinct from TMZ’s m/z 194.15. Fragmentation patterns further validate the integrity of the deuterated methyl group, with MS/MS spectra showing consistent neutral loss of CO and N from the tetrazinone ring.

Challenges in Deuteration Efficiency

Isotopic Dilution and Exchange

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for this compound preparation routes:

| Method | Deuterium Source | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|---|

| Precursor Deuteration | 3-(CD) Starting Material | 70–85 | ≥98 | |

| Isotopic Exchange | DO/DMSO-d | 50–65 | 90–95 | |

| Polymer-Conjugated | Deuterated Monomers | 42–85 | 95–98 |

Precursor deuteration offers superior yield and purity but requires access to specialized deuterated intermediates. Isotopic exchange is more accessible but less efficient, while polymer conjugation introduces complexity but enables tailored delivery systems .

化学反应分析

Types of Reactions

Temozolomide-d3 undergoes various chemical reactions, including:

Hydrolysis: this compound is hydrolyzed in vivo to form the active metabolite 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide.

Alkylation: The compound acts as an alkylating agent, transferring methyl groups to DNA bases.

Common Reagents and Conditions

Hydrolysis: This reaction occurs under physiological conditions, typically at neutral or slightly basic pH.

Alkylation: The alkylation reaction involves the transfer of methyl groups to DNA bases, primarily guanine.

Major Products Formed

5-(3-methyltriazen-1-yl)imidazole-4-carboxamide: The active metabolite formed through hydrolysis.

Methylated DNA bases: Formed through the alkylation reaction, leading to DNA damage and apoptosis of cancer cells.

科学研究应用

Pharmacokinetics and Drug Metabolism

TMZ-d3 is utilized in pharmacokinetic studies to trace the metabolic pathways of temozolomide in biological systems. The deuterated form allows researchers to differentiate between endogenous and exogenous sources of temozolomide in biological samples using mass spectrometry.

1.1. Study Findings

- Quantification of DNA Alkylation : A study demonstrated the utility of TMZ-d3 in quantifying biologically active DNA alkylation products in glioblastoma tissues. By monitoring the methylation levels of guanines after exposure to TMZ-d3, researchers were able to establish a correlation between drug dosage and DNA damage, which is crucial for understanding therapeutic efficacy .

- pH-Dependent Pharmacodynamics : Research has shown that the efficacy of TMZ is influenced by the pH levels within the tumor microenvironment. Utilizing a hybrid mathematical model, it was found that optimal TMZ activity occurs at specific pH ranges (6.8 to 7.5), indicating that pH modulation could enhance therapeutic outcomes when combined with TMZ-d3 .

Combination Therapies

TMZ-d3 is also employed in studies investigating the synergistic effects of combining temozolomide with other therapeutic agents. This approach aims to overcome drug resistance commonly observed in GBM treatments.

2.1. Case Studies

- CUSP9v3 Protocol : In a clinical trial combining TMZ with nine repurposed non-oncological drugs, including minocycline and itraconazole, researchers assessed safety and efficacy in recurrent GBM patients. The protocol aimed to enhance the effectiveness of low-dose continuous TMZ by targeting various survival pathways in cancer cells .

- Antioxidant Synergy : A study examined the effects of antioxidants (Vitamin D3, melatonin, alpha-lipoic acid) on TMZ's anti-cancer activity. Pre-treatment with these antioxidants showed potential synergistic effects, enhancing the anti-proliferative properties of TMZ when used alongside TMZ-d3 .

Resistance Mechanisms

Understanding drug resistance mechanisms is critical for improving treatment outcomes in GBM patients. TMZ-d3 facilitates research into how GBM cells develop resistance to temozolomide.

作用机制

Temozolomide-d3 exerts its effects through the following mechanism:

DNA Alkylation: The compound transfers methyl groups to DNA bases, primarily guanine, resulting in the formation of O6-methylguanine, N7-methylguanine, and N3-methyladenine.

DNA Damage and Apoptosis: The methylated DNA bases cause mismatches during DNA replication, leading to DNA strand breaks and triggering apoptosis in cancer cells.

Molecular Targets and Pathways: The primary molecular target is DNA, and the pathways involved include the DNA damage response and repair mechanisms, such as the mismatch repair pathway and the base excision repair pathway.

相似化合物的比较

Research Implications and Limitations

- Advantages of this compound: Enables accurate TMZ PK profiling, critical for optimizing dosing in glioblastoma . Deuterium substitution avoids interference with endogenous compounds in LC-MS .

- Limitations: Not suitable for clinical use due to lack of therapeutic efficacy . High cost and specialized storage requirements limit accessibility .

生物活性

Overview of Temozolomide

Temozolomide (TMZ) is an oral prodrug that undergoes spontaneous hydrolysis to form a highly reactive methyl diazonium cation capable of methylating DNA bases, primarily at the O6 and N7 positions of guanine and the O3 position of adenine. This methylation leads to DNA damage and subsequent apoptosis in malignant cells. TMZ has shown robust bioavailability and can effectively penetrate the blood-brain barrier, making it a preferred choice for treating brain tumors.

The primary mechanism by which TMZ exerts its cytotoxic effects involves:

- DNA Methylation : The formation of O6-methylguanine leads to mispairing during DNA replication, ultimately resulting in cell death if not repaired.

- Cell Cycle Arrest : TMZ induces cell cycle arrest in the G2/M phase, which is critical for the effectiveness of subsequent therapies like radiotherapy.

- Induction of Apoptosis : Following DNA damage, cells may activate apoptotic pathways involving caspases and mitochondrial dysfunction.

Biological Activity of this compound

TMZ-d3 serves as a valuable tool in pharmacokinetic studies and drug metabolism research. Its isotopic labeling allows researchers to trace the drug's metabolic pathways and quantify its bioavailability in biological systems. Key findings regarding its biological activity include:

- Pharmacokinetics : Studies indicate that TMZ-d3 maintains similar pharmacokinetic properties to its parent compound, with rapid absorption and significant distribution into the central nervous system (CNS).

- Metabolic Stability : The labeling with deuterium enhances the stability of TMZ-d3 against metabolic degradation compared to non-labeled TMZ, potentially prolonging its therapeutic effects.

Resistance Mechanisms

Despite its effectiveness, resistance to TMZ remains a significant challenge. Several mechanisms contribute to this phenomenon:

- O6-Methylguanine-DNA Methyltransferase (MGMT) : High expression levels of MGMT can reverse the effects of methylation induced by TMZ, leading to treatment failure.

- Mismatch Repair (MMR) Deficiencies : Tumors with defective MMR systems are less responsive to TMZ due to impaired recognition and repair of DNA damage.

- Cancer Stem Cells : The presence of cancer stem-like cells within tumors contributes to intrinsic resistance against TMZ therapy.

Case Study 1: Efficacy in Glioblastoma Treatment

A study involving patient-derived xenografts demonstrated that TMZ-d3 effectively reduced tumor growth when administered in combination with other chemotherapeutics. The combination therapy showed enhanced cytotoxicity compared to monotherapy with either agent alone.

Case Study 2: Autophagy Modulation

Research indicated that co-treatment with vitamin D3 enhanced the antitumor effects of TMZ through autophagy activation. This synergistic effect was observed in glioblastoma cell lines treated with both agents, leading to increased cell death compared to treatment with either agent alone.

Data Table: Comparative Effects of Temozolomide vs. This compound

| Parameter | Temozolomide | This compound |

|---|---|---|

| Bioavailability | ~100% | ~100% |

| CNS Penetration | High | High |

| Metabolic Stability | Moderate | Enhanced |

| Resistance Mechanisms | MGMT expression, MMR defects | Similar resistance patterns |

| Synergistic Potential | With radiotherapy | Enhanced with vitamin D3 |

常见问题

Basic Research Questions

Q. How is Temozolomide-d3 validated as an internal standard in bioanalytical assays for quantifying temozolomide in plasma?

- Methodological Answer : this compound is used to correct for matrix effects and ionization variability in LC-MS/MS. Validation parameters include linearity (0.1–25 µg/mL), accuracy (102.3–110.7%), and precision (4.05–7.09% CV) . The deuterated analog co-elutes with temozolomide, ensuring isotopic integrity. Researchers must cross-validate with blank plasma to confirm no endogenous interference and ensure stability under freeze-thaw cycles.

Q. What experimental protocols ensure the stability of this compound in biological matrices during pharmacokinetic studies?

- Methodological Answer : Stability studies require testing under short-term (room temperature), long-term (-80°C), and freeze-thaw conditions. For example, plasma spiked with this compound should retain ≥85% recovery after three freeze-thaw cycles. Use of stabilizers (e.g., EDTA) and immediate freezing post-collection minimizes degradation .

Q. How does MGMT promoter methylation status influence the pharmacokinetic interpretation of this compound in glioblastoma models?

- Methodological Answer : MGMT methylation silences DNA repair, enhancing temozolomide efficacy. In preclinical studies, this compound facilitates precise quantification of parent drug exposure, which correlates with tumor response in methylated vs. unmethylated xenografts. Researchers must stratify PK data by MGMT status to avoid confounding therapeutic outcomes .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in efficacy data when combining this compound with tumor-treating fields (TTFields)?

- Methodological Answer : Interim analyses (e.g., hazard ratios for progression-free survival) should adjust for covariates like MGMT status and prior chemoradiation. In the EF-14 trial, a Cox proportional hazards model confirmed TTFields + temozolomide improved median PFS (7.1 vs. 4.0 months; HR 0.62, p = 0.001). Sensitivity analyses (e.g., bootstrapping) validate robustness against missing data .

Q. How can in vitro models differentiate this compound’s role in overcoming chemoresistance via O6-benzylguanine (O6-BG) co-administration?

- Methodological Answer : Use patient-derived glioblastoma cells with unmethylated MGMT. Pre-treat cells with O6-BG (10 µM) to inhibit residual MGMT activity, then dose with temozolomide. LC-MS/MS with this compound quantifies intracellular drug accumulation, while clonogenic assays measure synergy (e.g., combination index <1.0) .

Q. What computational models predict this compound’s tissue distribution in BBB-compromised vs. intact preclinical models?

- Methodological Answer : Physiologically based pharmacokinetic (PBPK) models integrate BBB permeability (logP = -0.56) and plasma protein binding (15%). For BBB-compromised models (e.g., irradiated rats), adjust permeability coefficients to reflect leakage. Validate against microdialysis data from tumor vs. normal brain .

Q. Data Contradictions and Resolution

Q. Why do some studies report divergent LC-MS/MS results for this compound in CSF vs. plasma?

- Resolution : CSF has lower lipid content, reducing ion suppression but increasing sensitivity to pH shifts. Standardize CSF pre-treatment (e.g., acidification to pH 3.0) and use matrix-matched calibration curves. Cross-validate with a second internal standard (e.g., caffeine-d9) .

Q. How to address discrepancies in this compound stability between lyophilized and liquid-stored reference standards?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。